(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide
Description
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system (E-configuration) and dual substitution on the amide nitrogen. Key structural features include:
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H23NO4S/c1-26-20-10-7-18(8-11-20)15-22(19-13-14-27(24,25)16-19)21(23)12-9-17-5-3-2-4-6-17/h2-12,19H,13-16H2,1H3/b12-9+ |
InChI Key |
WCIOTOHJMWCFHQ-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the tetrahydrothiophene ring: Starting from a suitable thiol and an alkene, the tetrahydrothiophene ring can be formed through a cyclization reaction.
Oxidation to sulfone: The tetrahydrothiophene ring can be oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the amide bond: The amide bond can be formed by reacting the sulfone intermediate with 4-methoxybenzylamine and 3-phenylprop-2-enoic acid under appropriate coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, solvent recycling, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially affecting the methoxybenzyl or phenylprop-2-enamide moieties.
Reduction: Reduction reactions could target the sulfone group, converting it back to the sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or further oxidized products, while reduction could yield sulfides.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: The sulfone group may impart unique catalytic properties.
Biology
Medicinal Chemistry:
Medicine
Pharmacology: Investigation of the compound’s effects on biological systems, potential therapeutic applications.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The sulfone group could play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a class of N,N-disubstituted cinnamanilides , with variations in the substituents on the benzyl group and the heterocyclic sulfone moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: Halogenated analogs (e.g., Compound 10, 20) show enhanced antimicrobial activity due to electron-withdrawing groups improving membrane penetration . The 4-methoxybenzyl group in the target compound may reduce cytotoxicity compared to halogenated derivatives (e.g., Compound 11, which showed significant cytotoxicity) . Sulfone-containing analogs (e.g., target compound, ) likely exhibit improved solubility over non-sulfonated cinnamanilides .
Structural Similarity and PCA Analysis :
- Principal Component Analysis (PCA) of cinnamanilides revealed that meta/para substitution on the anilide ring correlates with antimicrobial activity, while ortho substitution favors anti-inflammatory effects . The target compound’s 4-methoxybenzyl group aligns with para-substitution trends.
- Nitro-substituted isomers (e.g., Compounds 17–18) show structural dissimilarity (Tanimoto index <0.85), highlighting the sensitivity of activity to positional isomerism .
ADMET Properties: The sulfone group in the target compound may reduce blood-brain barrier penetration compared to non-polar analogs, as sulfonates generally exhibit lower CNS availability . Lipophilicity (logD7.4) for the target compound is predicted to be moderate (~2.5–3.0), balancing solubility and membrane permeability .
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